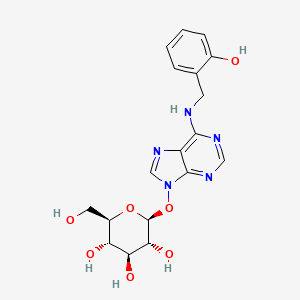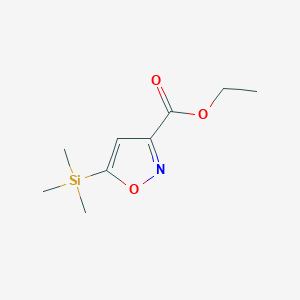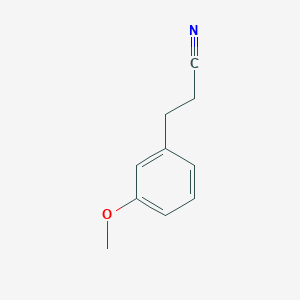
2-(3,4-diméthoxyphényl)-2-méthylpropanenitrile
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile” are not explicitly mentioned in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like molecular weight, boiling point, melting point, solubility, and stability. Unfortunately, specific physical and chemical properties of “2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile” are not available .
Applications De Recherche Scientifique
Synthèse pharmaceutique
Le composé 2-(3,4-diméthoxyphényl)-2-méthylpropanenitrile peut être utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques. Par exemple, un composé apparenté, le 3,4-diméthoxyphénylacétonitrile, est utilisé dans la préparation du relaxant musculaire papavérine . Cela indique que notre composé d'intérêt pourrait également trouver des applications dans la synthèse de relaxants musculaires ou d'autres produits pharmaceutiques nécessitant un groupe diméthoxyphényle.
Recherche en chimie organique
En synthèse organique, des composés comme le this compound servent d'intermédiaires précieux pour construire des molécules plus complexes. Par exemple, il a été utilisé dans la synthèse de la nimbidiol (), un diterpène modifié, ce qui suggère son rôle potentiel dans la création de nouveaux composés organiques présentant des activités biologiques spécifiques .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine (a phenethylamine class compound), have been found to exhibit activity as a monoamine oxidase inhibitor . This suggests that 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile may also interact with enzymes like monoamine oxidase.
Mode of Action
For instance, it might bind to the active site of the enzyme monoamine oxidase, inhibiting its activity and leading to an increase in the levels of monoamine neurotransmitters .
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor like 3,4-dimethoxyphenethylamine, it could potentially affect the metabolic pathways of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin .
Pharmacokinetics
Compounds with similar structures are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects on mood, cognition, and behavior .
Orientations Futures
The future directions for research on “2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWDSMNBHDNSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436891 | |
| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23023-16-7 | |
| Record name | 3,4-Dimethoxy-α,α-dimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23023-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)






![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)



